2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazol core substituted with a carbamoylmethyl group and a sulfanyl-linked acetamide moiety. Key structural elements include:
- 4-Bromo-2-methylphenyl group: A halogenated aromatic substituent likely enhancing lipophilicity and influencing target binding via steric and electronic effects .
- 4-Fluorophenyl acetamide: The fluorine atom may improve metabolic stability and bioavailability through its electron-withdrawing properties .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2S2/c1-12-8-13(21)2-7-17(12)25-18(26)9-16-10-28-20(24-16)29-11-19(27)23-15-5-3-14(22)4-6-15/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKLAJZQXSBCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The 1,3-thiazol core (target compound) may offer distinct electronic properties compared to triazoles (e.g., enhanced π-π stacking) or oxazoles (reduced metabolic oxidation) .
- Substituent Effects : Bromine and fluorine atoms are recurrent in bioactive analogs, likely improving binding affinity and pharmacokinetics .
Crystallographic and Conformational Analysis
- Dihedral Angles : In N-(4-bromophenyl)acetamide derivatives, dihedral angles between aromatic rings (e.g., 66.4° in ) influence molecular packing and stability . The target compound’s 4-bromo-2-methylphenyl and 4-fluorophenyl groups may adopt a similar twisted conformation, affecting intermolecular interactions.
- Bond Lengths : The acetamide linker (C–N: ~1.35 Å, C–O: ~1.23 Å) and aryl-bromine bonds (~1.89 Å) in analogs () align with standard values, suggesting predictable reactivity.
Hypothetical Bioactivity and SAR
- Sulfanyl Linkage : The –S– group in the target compound and analogs () may facilitate thiol-mediated interactions with enzyme active sites, enhancing inhibitory effects.
- Halogen Substituents : Bromine and fluorine improve membrane permeability and resistance to oxidative metabolism, critical for in vivo efficacy .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiazole core functionalized with sulfanyl and carbamoyl groups, a 4-bromo-2-methylphenyl substituent, and a 4-fluorophenylacetamide moiety. The bromine atom enhances electrophilic substitution potential, while the fluorine atom improves metabolic stability. The sulfanyl group (-S-) facilitates nucleophilic reactions, and the thiazole ring contributes to π-π stacking interactions with biological targets. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereoelectronic effects .
Q. How can researchers optimize the synthetic yield of this compound?
Synthesis involves multi-step reactions, including thiazole ring formation, sulfanylation, and carbamoylation. Key parameters:
- Use anhydrous dimethylformamide (DMF) as a solvent for carbamoylation to minimize hydrolysis.
- Control temperature (<60°C) during sulfanyl group introduction to prevent thioether bond cleavage.
- Employ Pd-catalyzed cross-coupling for bromophenyl integration (e.g., Suzuki-Miyaura conditions) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-MS : Quantify impurities using a C18 column with acetonitrile/water gradient (detection at 254 nm).
- 1H/13C NMR : Verify absence of unreacted intermediates (e.g., residual thiol or acetamide precursors).
- Elemental Analysis : Confirm stoichiometric ratios of Br, F, and S .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Conflicting results often arise from assay conditions or off-target interactions. Mitigation strategies:
- Perform orthogonal assays (e.g., time-kill kinetics for antimicrobial activity vs. MTT assays for cytotoxicity).
- Use isothermal titration calorimetry (ITC) to quantify binding specificity to target enzymes (e.g., bacterial dihydrofolate reductase).
- Apply metabolomic profiling to distinguish primary pharmacological effects from secondary cytotoxicity .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
- Pharmacophore Modeling : Align thiazole and fluorophenyl groups with known kinase inhibitors (e.g., EGFR or VEGFR2) .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Co-solvent systems : Use 10% DMSO/PBS with sonication (validate stability via UV-Vis spectroscopy).
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability.
- Prodrug modification : Introduce phosphate or glycoside groups at the acetamide moiety .
Q. What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment.
- Fluorescence Polarization (FP) : Track competitive displacement of fluorescent probes (e.g., ATP analogs in kinase assays).
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cell lines .
Data Interpretation & Experimental Design
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. IR)?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from thiazole and fluorophenyl protons.
- Vibrational mode assignment : Compare experimental IR peaks with DFT-calculated spectra for sulfanyl and carbonyl stretches.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isomeric impurities .
Q. What controls are essential in enzyme inhibition studies?
- Positive controls : Use established inhibitors (e.g., methotrexate for dihydrofolate reductase).
- Negative controls : Test compound against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity.
- Pre-incubation controls : Assess time-dependent inhibition to differentiate reversible vs. irreversible binding .
Q. How to design in vivo studies balancing pharmacokinetics and toxicity?
- Dose-ranging PK : Administer 10–100 mg/kg (oral/i.v.) in rodent models; measure plasma half-life via LC-MS/MS.
- Toxicogenomics : Profile liver/kidney gene expression (e.g., CYP450 isoforms) after 14-day repeated dosing.
- Tissue distribution : Use radiolabeled compound (e.g., ^14C-acetamide) for biodistribution analysis .
Conflict Resolution & Methodological Gaps
Q. How to reconcile discrepancies between in silico predictions and experimental IC50 values?
Q. What are best practices for replicating published synthetic protocols with low yields?
- Trace metal analysis : Use ICP-MS to detect catalyst poisons (e.g., Pb or Hg contamination).
- Reactive intermediate trapping : Employ in situ IR to monitor carbamoyl chloride formation.
- Scale-down optimization : Use microreactors (<10 mL volume) for high-precision parameter tuning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
